molecular formula C9H19ClN2O B1528858 2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220018-13-2

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1528858
M. Wt: 206.71 g/mol
InChI Key: LERFDDPWEGAYQX-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride, also referred to as 2-AEPE-HCl, is a synthetic compound commonly used in scientific research. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been studied for its effects on the nervous system. 2-AEPE-HCl has been used in a variety of research applications, including in studies of the biochemical and physiological effects of GABA and its derivatives, as well as in experiments to investigate the mechanism of action of GABA and its derivatives.

Scientific Research Applications

  • Pyrolysis Products Identification :

    • Research has been conducted on the pyrolysis products of related substances such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. This involves studying the stability of these substances when exposed to heat and their potential degradation into unknown substances which might be inhaled (Texter et al., 2018).
  • Synthesis and Characterization of Complexes :

    • Studies have focused on synthesizing and characterizing various complexes that involve piperidine derivatives. For instance, the synthesis of mononuclear transition metal dithiocarbamate complexes involving chloro-3-amino-1,4-naphthoquinone, which is a related compound, has been explored for its fluorescence and antimicrobial properties (Verma & Singh, 2015).
  • Chemical Synthesis and Analysis :

    • There has been significant work in the chemical synthesis and analysis of similar compounds. This includes test purchases, identification, and synthesis of related substances like bk-2C-B, which provides insights into the methods used for synthesizing and analyzing such compounds (Power et al., 2015).
  • Novel Ligand Synthesis :

    • The synthesis of novel ligands involving isatin derivatives and piperidine, similar to 2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride, has been reported. These ligands have applications in various chemical reactions and studies (Bekircan & Bektaş, 2008).
  • Antimicrobial Studies :

    • Research on new pyridine derivatives, including those containing piperidine, has been conducted to explore their antimicrobial properties. This is relevant to the development of new drugs and therapeutic agents (Patel et al., 2011).
  • Synthesis of Pharmaceutical Compounds :

    • Studies on the synthesis of various pharmaceutical compounds, where piperidine derivatives play a crucial role, have been conducted. This includes research on neuroleptic butyrophenones and their synthesis (Grisar et al., 1976).

properties

IUPAC Name

2-amino-1-(2-ethylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-8-5-3-4-6-11(8)9(12)7-10;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFDDPWEGAYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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